methyl 4-(2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate
Description
Methyl 4-(2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate is a heterocyclic compound featuring a dihydropyridone core substituted with a trifluoromethylbenzyl group and a methyl benzoate moiety. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the benzoate ester may influence solubility and bioavailability . Its structural complexity suggests synthetic challenges, particularly in regioselective substitutions and stereochemical control during synthesis.
Propriétés
IUPAC Name |
methyl 4-[[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O4/c1-31-21(30)15-7-9-17(10-8-15)26-19(28)18-6-3-11-27(20(18)29)13-14-4-2-5-16(12-14)22(23,24)25/h2-12H,13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYHZELVMQHDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Methyl 4-(2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a dihydropyridine core and a trifluoromethyl group, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for methyl 4-(2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate is , with a molecular weight of 402.37 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can significantly influence the compound's biological activity.
Antidiabetic Activity
Recent studies have highlighted the potential antidiabetic properties of compounds similar to methyl 4-(2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate. For instance, related compounds have shown promising results as inhibitors of key enzymes involved in carbohydrate metabolism:
| Compound | α-Glucosidase % Inhibition | α-Amylase % Inhibition | PTP-1B % Inhibition | DPPH % Inhibition |
|---|---|---|---|---|
| S,S,R-5 | 83.13 ± 0.80 | 78.85 ± 2.24 | 88.35 ± 0.89 | 92.23 ± 0.22 |
| Rac-5 | 62.31 ± 0.66 | 56.32 ± 1.66 | 54.00 ± 0.54 | 49.25 ± 1.05 |
These findings indicate that the compound exhibits significant inhibition of enzymes linked to glucose metabolism, suggesting its potential utility in managing diabetes .
The mechanism by which methyl 4-(2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes such as α-glucosidase and α-amylase, which are crucial for carbohydrate digestion.
- Antioxidant Activity : The presence of hydroxyl groups may contribute to antioxidant properties, providing cellular protection against oxidative stress.
In silico studies have indicated favorable binding interactions between the compound and target enzymes, supporting its role as a multi-target agent in antidiabetic therapy .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Antidiabetic Potential : A study reported that a related trifluoromethyl-containing compound demonstrated IC50 values in the low micromolar range against α-glucosidase and α-amylase, indicating strong inhibitory activity .
- Antioxidant Properties : Research has shown that compounds with similar structural motifs exhibit significant DPPH radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .
Comparaison Avec Des Composés Similaires
Structural and Functional Group Analysis
The compound is compared below with structurally analogous derivatives from the provided evidence (Table 1).
Table 1: Structural and Functional Group Comparison
Key Differences and Implications
Substituent Position and Bioactivity :
- The target compound’s 3-CF₃-benzyl group differs from the 4-CF₃-benzyl substituent in ’s pyridinecarboxamide. This positional isomerism could alter binding affinity to targets, as meta-substituted CF₃ groups often enhance steric effects compared to para-substituted analogs .
- In contrast, urea derivatives like 11e () incorporate a thiazole-piperazine scaffold, which may improve solubility and target engagement compared to the benzoate ester in the target compound .
Functional Group Impact: The methyl benzoate in the target compound introduces an ester group, which is more hydrolytically labile than the carboxamide in ’s analog. This could reduce metabolic stability in vivo .
Molecular Weight and Drug-Likeness: The target compound’s higher molecular weight (~438 vs. ~324 for ’s analog) may affect its compliance with Lipinski’s rule of five, reducing oral bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
